Perrhenate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

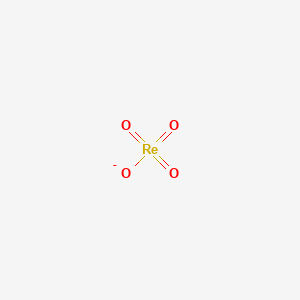

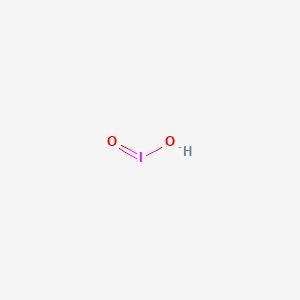

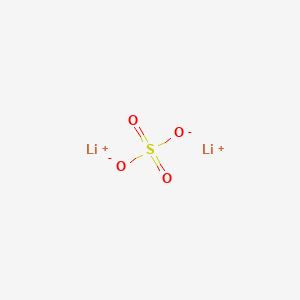

Perrhenate is an anion with the chemical formula ReO₄⁻. It is a tetrahedral oxoanion of rhenium, similar in structure to pertechnetate (TcO₄⁻), permanganate (MnO₄⁻), and perchlorate (ClO₄⁻). This compound is known for its stability over a broad pH range and can be precipitated from solutions using organic cations . The rhenium in this compound is in the +7 oxidation state, making it a high-valence compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Perrhenate salts, such as sodium this compound and ammonium this compound, are typically prepared by oxidizing rhenium compounds with nitric acid, followed by neutralization of the resulting perrhenic acid . For example, the addition of tetrabutylammonium chloride to aqueous solutions of sodium this compound yields tetrabutylammonium this compound, which is soluble in organic solvents .

Industrial Production Methods: Industrial production of this compound often involves the hydrometallurgical processing of rhenium-containing materials. For instance, lithium this compound can be produced from solutions obtained during the processing of lithium-ion battery scrap. This method involves reacting perrhenic acid with lithium carbonate under controlled conditions . Another method includes the neutralization of perrhenic acid solution by rubidium carbonate or hydroxide, resulting in the precipitation of rubidium this compound .

Types of Reactions:

Reaction with Sulfide: this compound reacts with sulfide sources like hydrogen sulfide to form tetrathiothis compound (ReS₄⁻), with an intermediate being [ReO₃S]⁻.

Redox Reactions: Unlike permanganate, this compound is non-oxidizing. replacement of some oxo ligands can induce redox reactions.

Common Reagents and Conditions:

Trimethylsilyl Chloride: Used to produce the oxychloride of rhenium (V) from tetrabutylammonium this compound.

Hydrogen: Used in the reduction of ammonium this compound to produce rhenium powder.

Major Products:

Tetrathiothis compound (ReS₄⁻): Formed from the reaction with sulfide.

Rhenium Powder: Produced from the hydrogen reduction of ammonium this compound.

Aplicaciones Científicas De Investigación

Perrhenate has diverse applications in scientific research:

Mecanismo De Acción

Perrhenate is often compared with pertechnetate (TcO₄⁻) due to their similar chemical and physical properties . Both are tetrahedral oxoanions and exhibit similar behavior in aqueous media. this compound is less prone to redox reactions compared to permanganate (MnO₄⁻) and pertechnetate . The proton affinity of this compound is slightly lower than that of pertechnetate, indicating that this compound is a weaker base .

Comparación Con Compuestos Similares

- Pertechnetate (TcO₄⁻)

- Permanganate (MnO₄⁻)

- Perchlorate (ClO₄⁻)

- Perbromate (BrO₄⁻)

- Periodate (IO₄⁻)

Perrhenate’s unique stability and non-oxidizing nature make it a valuable compound in various scientific and industrial applications.

Propiedades

IUPAC Name |

oxido(trioxo)rhenium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.Re/q;;;-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWXHJFQOFOBAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Re](=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4Re- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092105-66-2 |

Source

|

| Record name | Rhenate (Re(OH)O3sup(1-)), (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092105662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B82552.png)